Home > Products > Screening Compounds P117245 > invariant surface glycoprotein 65
invariant surface glycoprotein 65 - 147338-68-9

invariant surface glycoprotein 65

Catalog Number: EVT-1520872
CAS Number: 147338-68-9
Molecular Formula: C15H20N2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Invariant surface glycoprotein 65 is derived from Trypanosoma brucei gambiense, one of the subspecies of Trypanosoma brucei that infects humans. The protein is located on the surface of the parasite, where it interacts with components of the host's immune system, particularly during the early stages of infection.

Classification

Invariant surface glycoprotein 65 belongs to a class of proteins known as glycoproteins, which are characterized by the presence of carbohydrate moieties attached to their polypeptide chains. This specific glycoprotein is classified under the invariant surface glycoproteins family, which includes other similar proteins that play roles in immune evasion and pathogen survival.

Synthesis Analysis

Methods

The synthesis of invariant surface glycoprotein 65 involves several key steps, including gene expression, protein purification, and post-translational modifications. The gene encoding invariant surface glycoprotein 65 can be cloned into expression vectors suitable for bacterial or eukaryotic systems. Common methods for protein expression include:

  • Recombinant DNA technology: Involves inserting the gene into a plasmid vector and transforming it into a host organism (such as Escherichia coli or yeast) for protein production.
  • Protein purification techniques: After expression, various chromatographic methods (e.g., affinity chromatography) are employed to isolate invariant surface glycoprotein 65 from other cellular proteins.

Technical Details

The purification process often includes steps such as:

  • Cell lysis: Breaking open cells to release proteins.
  • Centrifugation: Separating soluble proteins from cell debris.
  • Affinity purification: Using specific ligands that bind to invariant surface glycoprotein 65 for selective isolation.

Post-translational modifications, particularly glycosylation, are essential for the proper folding and functionality of invariant surface glycoprotein 65.

Molecular Structure Analysis

Structure

Invariant surface glycoprotein 65 has been characterized using advanced imaging techniques such as cryo-electron microscopy. The structure reveals a complex arrangement that facilitates its interaction with complement component 3. The protein comprises several domains that contribute to its binding affinity and specificity.

Data

Key structural features include:

  • Extracellular domain: Responsible for receptor activity.
  • Transmembrane region: Anchors the protein within the plasma membrane of the parasite.
  • Cytoplasmic tail: Involved in intracellular signaling pathways.

The three-dimensional structure provides insights into how invariant surface glycoprotein 65 binds to complement components and inhibits downstream immune responses.

Chemical Reactions Analysis

Reactions

Invariant surface glycoprotein 65 primarily participates in biochemical interactions with complement component 3. The binding of invariant surface glycoprotein 65 to C3b prevents its cleavage into C3a and C3b, thus inhibiting the activation of the complement cascade.

Technical Details

Experimental studies have demonstrated that:

  • Invariant surface glycoprotein 65 binds specifically to the thioester domain of C3b.
  • This interaction leads to a reduction in C3-mediated opsonization and clearance of Trypanosoma brucei from the host's bloodstream.

These findings highlight the critical role invariant surface glycoprotein 65 plays in immune evasion strategies employed by trypanosomes.

Mechanism of Action

Process

The mechanism by which invariant surface glycoprotein 65 exerts its effects involves several steps:

  1. Binding to complement component 3: Invariant surface glycoprotein 65 acts as a receptor for C3b, effectively sequestering it on the parasite's surface.
  2. Inhibition of complement activation: By binding C3b, invariant surface glycoprotein 65 prevents its conversion into active forms that would otherwise facilitate immune clearance.
  3. Facilitation of immune evasion: This binding reduces opsonization and phagocytosis by immune cells, allowing Trypanosoma brucei to persist in the host.

Data

Studies utilizing fluorescence-activated cell sorting have shown that recombinant invariant surface glycoprotein 65 significantly reduces C3b binding and uptake by trypanosome cells, confirming its role as an effective receptor.

Physical and Chemical Properties Analysis

Physical Properties

Invariant surface glycoprotein 65 is characterized by:

  • Molecular weight: Approximately 65 kDa.
  • Solubility: Highly soluble in physiological buffers due to its hydrophilic nature.
  • Stability: Maintains structural integrity under various conditions but may require specific environments for optimal function.

Chemical Properties

Chemical analyses reveal:

  • Glycosylation patterns: Essential for function and stability; variations can affect receptor activity.
  • pH stability range: Functional across a physiological pH range but may denature outside this window.
Applications

Scientific Uses

Invariant surface glycoprotein 65 has several important applications in research and diagnostics:

  • Diagnostic tool: It serves as a candidate antigen for serodiagnosis of trypanosomiasis in animals, particularly useful in veterinary medicine.
  • Therapeutic target: Understanding its mechanism can lead to novel treatments aimed at enhancing immune responses against Trypanosoma brucei infections.
  • Biological research: Provides insights into immune evasion mechanisms employed by parasites, contributing to broader understanding in immunology and parasitology.
Introduction to Invariant Surface Glycoprotein 65 (ISG65)

Biological Context of ISG65 in Trypanosoma brucei

Invariant Surface Glycoprotein 65 (ISG65) belongs to a superfamily of transmembrane proteins uniquely expressed in the bloodstream forms of Trypanosoma brucei, the extracellular parasite causing African trypanosomiasis. Unlike the highly polymorphic Variant Surface Glycoproteins (VSGs) that dominate the parasite surface, ISG65 exhibits minimal antigenic variation across parasite populations. ISG65 is embedded within the dense VSG coat but maintains a distinct structural identity as a type I transmembrane protein featuring a large ectodomain, a single transmembrane helix, and a short cytoplasmic tail containing conserved lysine residues critical for endosomal trafficking [8] [10].

The gene family encoding ISG65 resides in a tandem array on chromosome 2, with the number of genes varying between T. brucei isolates. Sequence analyses reveal that diversity primarily occurs in specific blocks within the extracellular N-terminal domain, resulting from recombination events that generate mosaic variants while preserving the overall protein architecture. For example, seven distinct ISG65 genes (1125A-G) were identified in the T. brucei EATRO1125 strain, falling into two major sequence variant groups [1]. ISG65 expression is developmentally regulated, occurring exclusively in mammalian-infective bloodstream forms and absent in the tsetse fly-infective procyclic forms, as confirmed by Western blotting and immunofluorescence studies [1]. Subcellular localization shows ISG65 distributed across the entire cell surface, including the flagellum, with significant pools also detected within early endosomes marked by Rab5A [10]. This endosomal trafficking is mediated by the cytoplasmic domain, where mutation of conserved lysine residues disrupts internalization and leads to prolonged surface retention [10].

Table 1: Comparative Features of ISG Family Proteins in T. brucei

FeatureISG65ISG75ISG64
Molecular Weight~65 kDa~75 kDa~64 kDa
Membrane AttachmentType I TMType I TMType I TM
Developmental StageBloodstream formBloodstream formBloodstream form
Structural Fold3-helical bundleUnknownUnknown
Confirmed LigandComplement C3/C3bNone identifiedNone identified
Disordered RegionsC-terminal linkerC-terminal linkerC-terminal linker

Role in Extracellular Pathogen Survival: Immune System Interactions

As an extracellular pathogen, T. brucei is continuously exposed to the mammalian host's complement system. ISG65 functions as a critical immune evasion molecule by acting as a high-affinity receptor for complement component C3 and its proteolytic fragments (C3b, iC3b, C3d). This interaction was first identified through pull-down assays where the ISG65 ectodomain selectively bound C3 from diverse mammalian sera, including humans, livestock, and rodents. Surface plasmon resonance (SPR) studies demonstrated reversible binding kinetics with dissociation constants in the nanomolar range (~40 nM for C3b), confirming specific ligand-receptor interactions rather than non-specific thioester bonding [1] [6].

The molecular mechanism involves a unique biphasic binding mode between ISG65 and C3b. Initial rapid association occurs with the thioester domain (TED) of C3b, followed by a slower interaction with the C3c region. This sequential engagement results in structural rearrangements that promote factor I-mediated cleavage of C3b to iC3b—a key regulatory step that inactivates the complement cascade. Unlike bacterial complement inhibitors (e.g., Staphylococcus aureus Efb-C) that solely block TED, ISG65’s dual binding enables efficient cofactor activity, accelerating C3b degradation by >60% in the presence of factor H or complement receptor 1 [4] [6]. Cryo-EM structures of ISG65 bound to C3b reveal how ISG65 stabilizes a conformation susceptible to proteolytic inactivation while sterically hindering the formation of the C5 convertase complex, thereby preventing terminal complement activation and membrane attack complex (MAC) formation [6].

Table 2: ISG65 Binding Kinetics with Complement Components

LigandBinding ModelKd (nM)Biological Consequence
C3bBiphasic (TED + C3c)40Accelerates degradation to iC3b
C3dSingle-site (TED)602Unknown functional significance
C3cSingle-site750Unknown functional significance

Functionally, ISG65 reduces trypanosome susceptibility to complement-mediated lysis during early infection. In vivo mouse studies show that parasites lacking ISG65 activity exhibit increased clearance rates compared to wild-type strains. This protection is particularly relevant for the human-infective T. b. gambiense, which relies on ISG65 to restrict the alternative complement pathway without activating classical/lectin pathways, as evidenced by deposition of Bb (AP convertase component) but absence of C4b (CP/LP marker) on the parasite surface [6] [9].

Evolutionary Significance of Invariant Surface Proteins in Trypanosomatids

The persistence of invariant surface proteins like ISG65 in T. brucei represents an evolutionary adaptation to extracellular parasitism. Unlike the hypervariable VSG coat enabling antigenic variation, ISGs maintain conserved extracellular domains optimized for specific host interactions while minimizing immunogenicity. This conservation is paradoxical given their surface exposure, suggesting strong selective pressure to preserve ligand-binding functionality. ISG65 orthologs across T. brucei subspecies (gambiense, rhodesiense, brucei) share >90% sequence identity in their C3-binding regions, indicating functional conservation [1] [6].

A key structural innovation involves intrinsically disordered regions (IDRs) within the membrane-proximal C-terminal domains of ISGs. Biophysical analyses (SAXS, HDX-MS) demonstrate that ISG65, ISG75, and ISG64 possess flexible linkers that enable conformational switching between compact and extended states. In the compact state, the folded ectodomain remains buried within the VSG layer (∼12–15 nm thick), minimizing antibody access. Extension through IDR unfolding allows the protein to transiently protrude beyond the VSG barrier (reaching >20 nm), facilitating ligand capture (e.g., C3b) without prolonged immune exposure [8]. This mechanistic flexibility resolves the paradox of how invariant receptors function within an immuno-protective coat: conformational dynamics enable ISGs to balance ligand acquisition against immunogenic risk.

The evolutionary trajectory of ISG65 likely involved gene duplication and subfunctionalization from ancestral transmembrane receptors. The tandem gene arrangement on chromosome 2 facilitates recombination, allowing diversification in non-critical domains while preserving the C3-binding interface. This contrasts with invariant nutrient receptors (e.g., transferrin receptor), which exhibit higher sequence conservation due to stringent ligand specificity [1] [5]. The persistence of ISG65 across trypanosomatids underscores its role in mitigating innate immune threats, particularly complement, which represents a first-line host defense in vertebrate blood [5] [9].

Table 3: Evolutionary Adaptations of ISG65 in Trypanosomes

AdaptationStructural BasisFunctional Advantage
Conserved Binding SiteAlpha-helical bundle with hydrophobic pocketMaintains high-affinity interaction with C3b
IDR LinkersDisordered C-terminal regionsEnables conformational switching for immune evasion
Lysine-rich Cytoplasmic TailK+ residues (e.g., K5, K12, K19)Rapid endocytosis and recycling
Gene ArrangementTandem array on chromosome 2Facilitates recombination and sequence variation

Properties

CAS Number

147338-68-9

Product Name

invariant surface glycoprotein 65

Molecular Formula

C15H20N2O2

Synonyms

invariant surface glycoprotein 65

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.